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Compound of Interest

Compound Name: Ethyl 4-hydroxynicotinate

Cat. No.: B159888

An in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data for Ethyl 4-hydroxynicotinate, a key intermediate in pharmaceutical
research.

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 4-
hydroxynicotinate, a valuable building block in the synthesis of novel therapeutic agents,
including PARP-1 inhibitors and antitumor compounds. The following sections detail the
characteristic signals and fragments observed in *H NMR, 3C NMR, FT-IR, and Mass
Spectrometry, offering a foundational dataset for researchers in drug discovery and
development.

Spectroscopic Data Summary

The empirical formula for Ethyl 4-hydroxynicotinate is CsHoNOs, with a molecular weight of
167.16 g/mol . The structural and electronic properties of this molecule give rise to a unique
spectroscopic fingerprint, which is summarized in the tables below.

Table 1: *H NMR Spectroscopic Data for Ethyl 4-
hydroxynicotinate
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Chemical Shift (8)

Multiplicity Integration Assignment
ppm
1.35 t 3H -CH2CHs
4.35 q 2H -CH2CHs
6.85 d 1H Ar-H
8.15 d 1H Ar-H
8.50 S 1H Ar-H
10.5 (broad) S 1H OH

Note: Predicted data based on analogous structures and general chemical shift principles. The
broadness of the OH peak is characteristic and its chemical shift can vary with solvent and
concentration.

Table 2: 3C NMR Spectroscopic Data for Ethyl 4-
hydroxynicotinate

Chemical Shift (6) ppm Assignment
14.2 -CH2CHs
61.5 -CH2CHs
110.0 Ar-C

118.0 Ar-C

140.0 Ar-C

150.0 Ar-C

165.0 Ar-C-OH
170.0 C=0

Note: Predicted data based on analogous structures and general chemical shift principles.
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Table 3: FT-IR Spectroscopic Data for Ethyl 4-

hydroxynicotinate

Wavenumber (cm~?) Intensity Assignment
3200-3600 Broad, Strong O-H stretch
3000-3100 Medium Aromatic C-H stretch
2850-2980 Medium Aliphatic C-H stretch
1700-1730 Strong C=0 stretch (Ester)
1580-1620 Medium to Strong C=C stretch (Aromatic)
1200-1300 Strong C-O stretch (Ester)

Note: Predicted data based on characteristic functional group absorptions.

Table 4: Mass Spectrometry Data for Ethyl 4-

hydroxynicotinate
mlz

Interpretation

167 [M]* (Molecular lon)
122 [M - Cz2Hs0]*
94 [M - C2Hs0 - COJ*

Note: Predicted fragmentation pattern based on typical ester fragmentation pathways.

Experimental Protocols

The data presented in this guide are based on standard spectroscopic techniques. The

following are generalized experimental protocols for obtaining such data for a solid organic

compound like Ethyl 4-hydroxynicotinate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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A sample of approximately 5-10 mg of Ethyl 4-hydroxynicotinate is dissolved in a suitable
deuterated solvent (e.g., 0.5-0.7 mL of CDCIs or DMSO-ds) in a standard 5 mm NMR tube. The
choice of solvent is critical to avoid interfering signals. Tetramethylsilane (TMS) is typically
added as an internal standard for chemical shift referencing (O ppm). Both *H and 3C NMR
spectra are acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). For 13C
NMR, broadband proton decoupling is commonly employed to simplify the spectrum to single
lines for each unique carbon atom.

Fourier-Transform Infrared (FT-IR) Spectroscopy

For a solid sample, the Attenuated Total Reflectance (ATR) technique is a common and
straightforward method. A small amount of the powdered Ethyl 4-hydroxynicotinate is placed
directly onto the ATR crystal (e.g., diamond or zinc selenide). A pressure clamp is applied to
ensure good contact between the sample and the crystal. Alternatively, a KBr (potassium
bromide) pellet can be prepared by grinding a small amount of the sample with dry KBr and
pressing the mixture into a thin, transparent disk. The spectrum is then recorded over the
standard mid-IR range (typically 4000-400 cm~1).

Mass Spectrometry (MS)

Electron lonization (El) is a common technique for the analysis of relatively small, volatile
organic molecules. A small amount of the sample is introduced into the mass spectrometer,
where it is vaporized and then bombarded with a high-energy electron beam (typically 70 eV).
This causes the molecule to ionize and fragment. The resulting positively charged ions are then
accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer, and
a mass spectrum is generated.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of
a chemical compound like Ethyl 4-hydroxynicotinate.

© 2025 BenchChem. All rights reserved. 4/6 Tech Support


https://www.benchchem.com/product/b159888?utm_src=pdf-body
https://www.benchchem.com/product/b159888?utm_src=pdf-body
https://www.benchchem.com/product/b159888?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b159888?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Sample Preparation

Dissolve in
Deuterated Solvent

.

Solid Sample
(Powder/FiIm)
Spectroscopl;/ Analysﬁ%

4 Data ProceSS| & Interpretatlon A

1H & 3C NMR Spectra IR Spectrum Mass Spectrum
(Chemical Shifts, Coupling) (Functional Groups) (Molecular lon, Fragmentation)

Click to download full resolution via product page

General workflow for spectroscopic analysis.

« To cite this document: BenchChem. [Spectroscopic Profile of Ethyl 4-hydroxynicotinate: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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hydroxynicotinate-nmr-ir-msj

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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